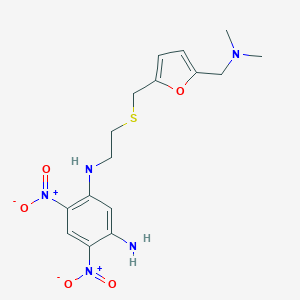
1,3-Benzenediamine, 4,6-dinitro-N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Benzenediamine, 4,6-dinitro-N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)- is a chemical compound that has gained significant attention in the field of scientific research. This compound is commonly known as DNFB and is widely used in various scientific studies due to its unique properties. The purpose of
Mécanisme D'action
The mechanism of action of DNFB involves its ability to act as a hapten and induce an immune response. When DNFB is applied to the skin, it binds to proteins and forms a complex that is recognized by the immune system as foreign. This triggers an immune response that leads to the activation of T-cells and the production of cytokines. The immune response induced by DNFB is similar to the response that occurs in contact hypersensitivity.
Effets Biochimiques Et Physiologiques
DNFB has been shown to have various biochemical and physiological effects. It has been shown to activate T-cells and induce the production of cytokines. Additionally, DNFB has been shown to induce the expression of various genes involved in the immune response. DNFB has also been shown to have anti-inflammatory effects and can inhibit the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
DNFB has several advantages for use in lab experiments. It is a well-established compound with a known synthesis method, making it easy to obtain. Additionally, DNFB induces a strong immune response, making it useful for studying the immune system. However, DNFB also has some limitations. It can be toxic at high concentrations and can cause skin irritation. Additionally, DNFB may not accurately reflect the immune response in humans, as animal models are often used in studies involving DNFB.
Orientations Futures
There are several future directions for research involving DNFB. One area of interest is the development of new drugs that can modulate the immune response induced by DNFB. Additionally, there is a need for further research to better understand the biochemical and physiological effects of DNFB. Another area of interest is the development of new animal models that can accurately reflect the immune response in humans.
Conclusion:
In conclusion, DNFB is a chemical compound that has gained significant attention in the field of scientific research. It is widely used in various studies related to immunology, toxicology, and pharmacology. DNFB has a well-established synthesis method and induces a strong immune response, making it useful for studying the immune system. However, DNFB also has some limitations, including toxicity and skin irritation. There are several future directions for research involving DNFB, including the development of new drugs and animal models.
Méthodes De Synthèse
DNFB is synthesized through a series of chemical reactions that involve the use of nitric acid, sulfuric acid, and other reagents. The synthesis process involves the nitration of 1,3-diaminobenzene, followed by the addition of thioether and furfuryl groups to form the final product. The synthesis method of DNFB is well-established and has been used in various scientific studies.
Applications De Recherche Scientifique
DNFB is widely used in various scientific studies, including immunology, toxicology, and pharmacology. It is commonly used as a hapten to induce contact hypersensitivity in animal models. DNFB is also used to study the mechanisms of immune responses and the effects of various drugs on the immune system. Additionally, DNFB has been used in studies related to cancer, inflammation, and autoimmune disorders.
Propriétés
Numéro CAS |
142744-17-0 |
|---|---|
Nom du produit |
1,3-Benzenediamine, 4,6-dinitro-N-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)- |
Formule moléculaire |
C16H21N5O5S |
Poids moléculaire |
395.4 g/mol |
Nom IUPAC |
3-N-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethyl]-4,6-dinitrobenzene-1,3-diamine |
InChI |
InChI=1S/C16H21N5O5S/c1-19(2)9-11-3-4-12(26-11)10-27-6-5-18-14-7-13(17)15(20(22)23)8-16(14)21(24)25/h3-4,7-8,18H,5-6,9-10,17H2,1-2H3 |
Clé InChI |
HAFSYIUXFNUVMN-UHFFFAOYSA-N |
SMILES |
CN(C)CC1=CC=C(O1)CSCCNC2=C(C=C(C(=C2)N)[N+](=O)[O-])[N+](=O)[O-] |
SMILES canonique |
CN(C)CC1=CC=C(O1)CSCCNC2=C(C=C(C(=C2)N)[N+](=O)[O-])[N+](=O)[O-] |
Autres numéros CAS |
142744-17-0 |
Synonymes |
1,3-Benzenediamine, 4,6-dinitro-N-(2-(((5-((dimethylamino)methyl)-2-fu ranyl)methyl)thio)ethyl)- |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



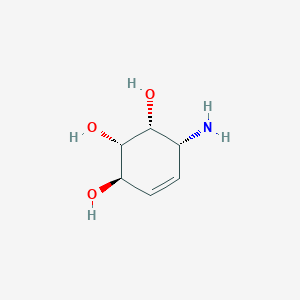
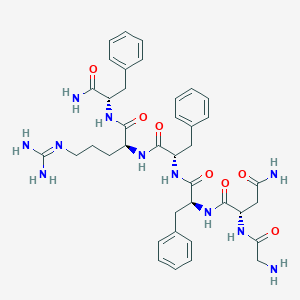
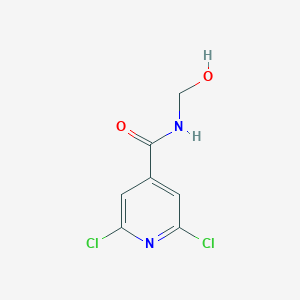
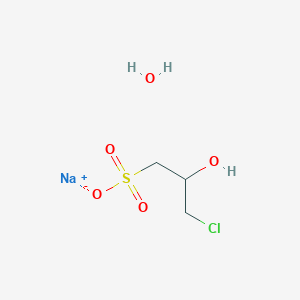
![Methanone, bis(benzo[b]thien-2-yl)-](/img/structure/B130069.png)
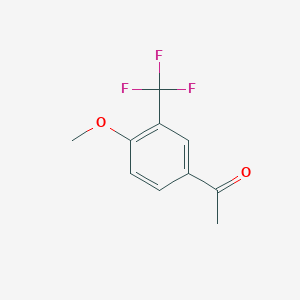
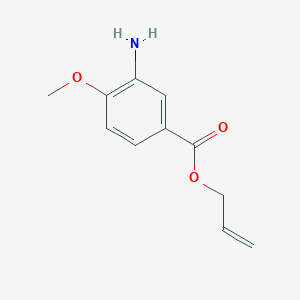
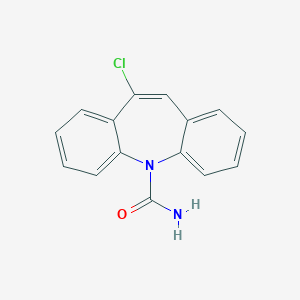
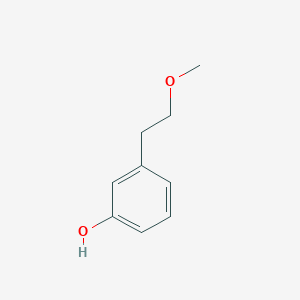
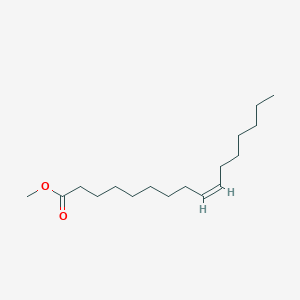
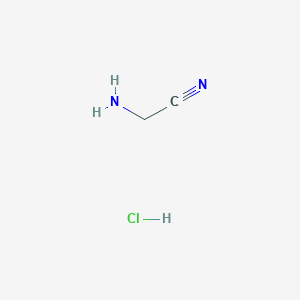
![Benzo[b]thiophene-D6](/img/structure/B130079.png)
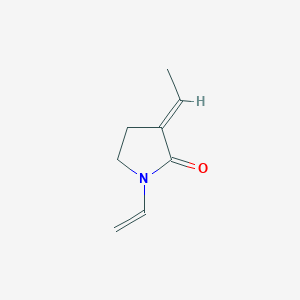
![[1-(1-Benzothiophen-2-yl)ethyl]urea](/img/structure/B130085.png)